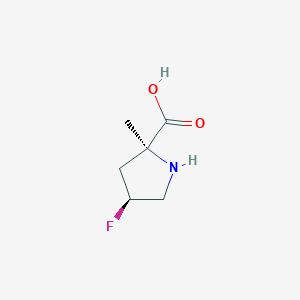
(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-Fluoro-2-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions to ensure the desired configuration. One common method involves the diastereoselective synthesis from commercially available starting materials, such as (2S,4S)-4-hydroxyproline . The key steps include protection of functional groups, fluorination, and subsequent deprotection to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chiral separation techniques, such as preparative-scale chromatography or crystallization-based methods . These methods ensure the production of enantiomerically pure compounds, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the development of novel materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methyl substituents play a crucial role in modulating the compound’s binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function and downstream pathways .
Comparison with Similar Compounds
(2S,4S)-4-hydroxyproline: A structurally similar compound with a hydroxyl group instead of a fluorine atom.
(2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid: An enantiomer with different stereochemistry at the 4-position.
(2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid: Another enantiomer with different stereochemistry at both the 2- and 4-positions .
Uniqueness: The presence of the fluorine atom in (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its hydroxyl or non-fluorinated analogs. These properties make it a valuable compound in drug design and development.
Properties
Molecular Formula |
C6H10FNO2 |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c1-6(5(9)10)2-4(7)3-8-6/h4,8H,2-3H2,1H3,(H,9,10)/t4-,6-/m0/s1 |
InChI Key |
MBLJERGWEJOQMZ-NJGYIYPDSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H](CN1)F)C(=O)O |
Canonical SMILES |
CC1(CC(CN1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


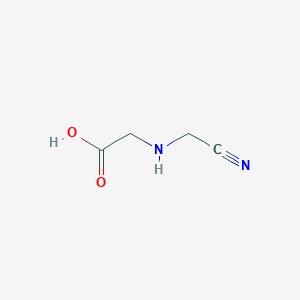
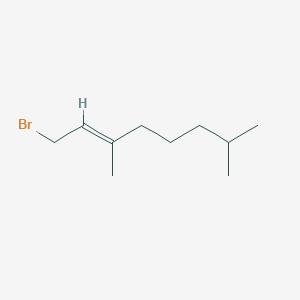
![3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13509619.png)
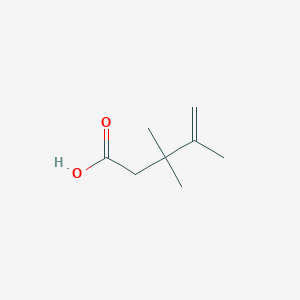

![6-Oxa-2,9-diazaspiro[4.5]decane](/img/structure/B13509633.png)
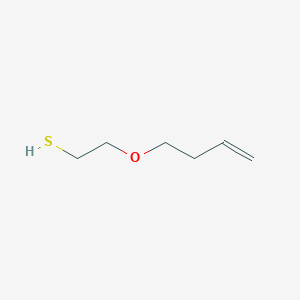
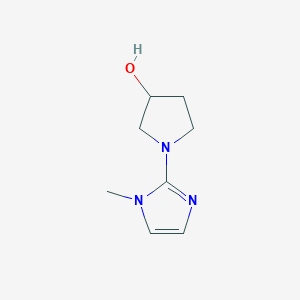

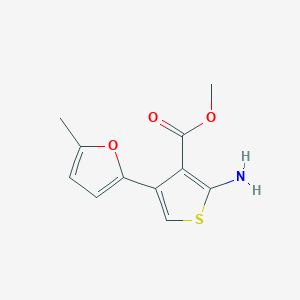
![[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid hydrochloride](/img/structure/B13509663.png)
![Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B13509673.png)


